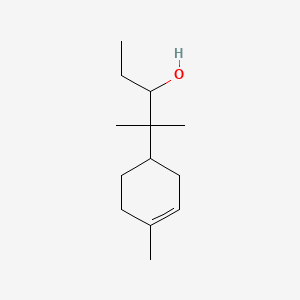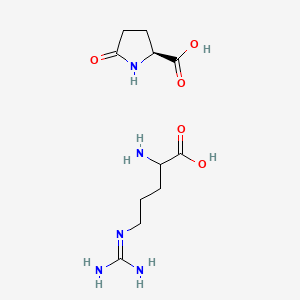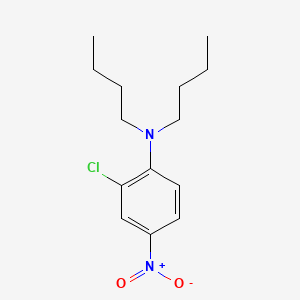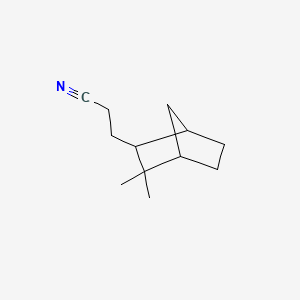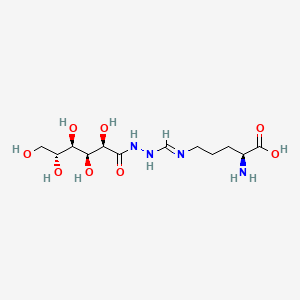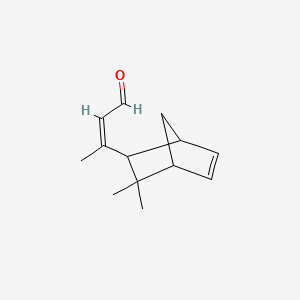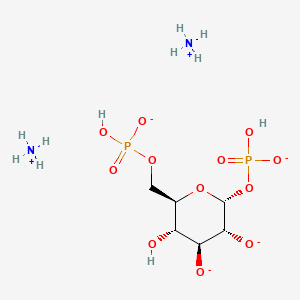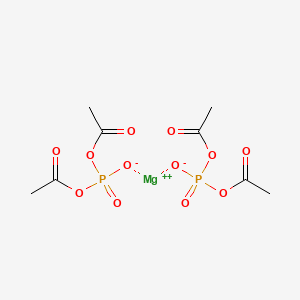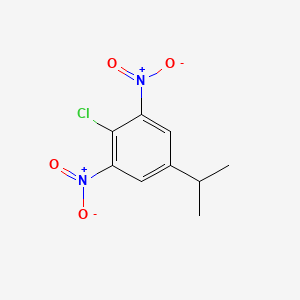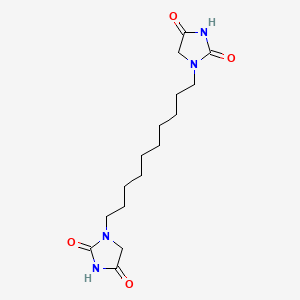
1,1'-(Decane-1,10-diyl)bis(imidazoline-2,4-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Decane-1,10-diyl)bis(imidazoline-2,4-dione) is a chemical compound consisting of two imidazoline-2,4-dione rings connected by a decane chain. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1,1’-(Decane-1,10-diyl)bis(imidazoline-2,4-dione) typically involves the reaction of decane-1,10-diamine with imidazoline-2,4-dione under specific conditions. The reaction mixture is usually refluxed for several hours and then cooled to room temperature to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1,1’-(Decane-1,10-diyl)bis(imidazoline-2,4-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1’-(Decane-1,10-diyl)bis(imidazoline-2,4-dione) has a wide range of applications in scientific research, including:
Chemistry: Used as a corrosion inhibitor in industrial settings, particularly in the oil and gas industry.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the formulation of various industrial products, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(imidazoline-2,4-dione) involves its interaction with specific molecular targets and pathways. The compound’s imidazoline rings can interact with metal ions, proteins, and other biomolecules, leading to various biological effects. The decane chain provides structural stability and enhances the compound’s ability to penetrate biological membranes .
Comparaison Avec Des Composés Similaires
1,1’-(Decane-1,10-diyl)bis(imidazoline-2,4-dione) can be compared with other similar compounds, such as:
1,10-Di-(decahydro-1-naphthyl)decane: Similar in structure but with different functional groups.
1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolin-1-ium) chloride: Contains quinoline rings instead of imidazoline rings.
The uniqueness of 1,1’-(Decane-1,10-diyl)bis(imidazoline-2,4-dione) lies in its specific combination of imidazoline rings and decane chain, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
94134-10-8 |
|---|---|
Formule moléculaire |
C16H26N4O4 |
Poids moléculaire |
338.40 g/mol |
Nom IUPAC |
1-[10-(2,4-dioxoimidazolidin-1-yl)decyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H26N4O4/c21-13-11-19(15(23)17-13)9-7-5-3-1-2-4-6-8-10-20-12-14(22)18-16(20)24/h1-12H2,(H,17,21,23)(H,18,22,24) |
Clé InChI |
QQXACZIVVABZFK-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)N1CCCCCCCCCCN2CC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


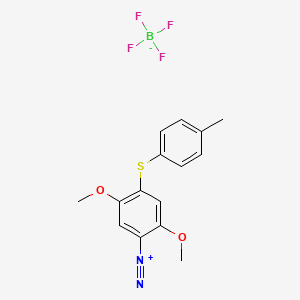
![5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12672128.png)

